molecular formula C9H8F2O3 B2419501 2,4-Difluoro-3-methoxyphenylacetic acid CAS No. 886499-32-7

2,4-Difluoro-3-methoxyphenylacetic acid

Cat. No.: B2419501
CAS No.: 886499-32-7
M. Wt: 202.157
InChI Key: BRCGWQOBPODKMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Fluorinated Phenylacetic Acid Derivatives in Organic Synthesis

The introduction of fluorine into organic molecules, such as phenylacetic acid derivatives, can profoundly influence their biological and chemical properties. Fluorine is the most electronegative element, and its substitution for hydrogen can lead to significant changes in a molecule's acidity, basicity, lipophilicity, and metabolic stability. nih.govresearchgate.net In the context of drug discovery and development, fluorination is a widely used strategy to improve the pharmacokinetic and pharmacodynamic profiles of bioactive compounds. nih.gov

Specifically for phenylacetic acid derivatives, fluorination can:

Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes like cytochrome P450 oxidases. This can increase the half-life of a drug in the body. nih.gov

Increase Lipophilicity: The introduction of fluorine can increase a molecule's lipophilicity (its ability to dissolve in fats and lipids), which can improve its ability to cross cell membranes. nih.gov

Modulate Acidity: The electron-withdrawing nature of fluorine can influence the acidity of the carboxylic acid group, which can affect how the molecule interacts with biological targets. nih.gov

These modifications make fluorinated phenylacetic acid derivatives valuable intermediates in the synthesis of novel pharmaceuticals and agrochemicals. nih.gov The development of efficient and selective methods for creating carbon-fluorine bonds is an active area of research in organic chemistry. nih.govacs.org

Historical Context of Phenylacetic Acid Scaffolds in Chemical Sciences

The parent compound, phenylacetic acid, is a naturally occurring substance found in fruits and is also produced by the metapleural gland of most ant species, where it functions as an antimicrobial agent. wikipedia.org In humans, it is a catabolite of the amino acid phenylalanine. wikipedia.org

Historically, phenylacetic acid and its derivatives have been significant in various fields. Phenylacetic acid itself is known for its strong, honey-like odor and has been used in perfumes. wikipedia.org More importantly, the phenylacetic acid scaffold is a key structural component in a number of well-known pharmaceuticals. It is a crucial intermediate in the production of penicillin G and the non-steroidal anti-inflammatory drug (NSAID) diclofenac. wikipedia.org Furthermore, the sodium salt of phenylacetic acid is used in the treatment of urea (B33335) cycle disorders. wikipedia.org

The versatility of the phenylacetic acid structure has made it a common starting point for the synthesis of a wide range of compounds with diverse biological activities, cementing its importance in the history of medicinal and organic chemistry. wikipedia.orgnih.gov

Structural Elucidation and Nomenclatural Conventions for 2,4-Difluoro-3-methoxyphenylacetic Acid (DFMPAA)

The systematic name for this compound, according to IUPAC nomenclature, clearly defines its molecular structure. The name indicates a phenylacetic acid core, which is an acetic acid molecule substituted with a phenyl group. The prefixes "2,4-difluoro" and "3-methoxy" specify the substituents on the phenyl ring and their respective positions.

The structure consists of:

A central benzene (B151609) ring.

An acetic acid group (-CH₂COOH) attached to the first carbon of the ring.

Two fluorine atoms, one at the second and one at the fourth position of the ring.

A methoxy (B1213986) group (-OCH₃) at the third position of the ring.

This specific arrangement of atoms gives the molecule its unique chemical properties. The structural details of the compound can be further described using various chemical identifiers.

Physicochemical Properties of this compound

Property Value
Molecular Formula C₉H₈F₂O₃
Molecular Weight 202.15 g/mol
IUPAC Name 2-(2,4-Difluoro-3-methoxyphenyl)acetic acid
CAS Number 886498-72-2
SMILES COC1=C(C=C(C(=C1F)CC(=O)O)F)F
InChI Key KIUMRKHFRAIFFF-UHFFFAOYSA-N

Comparison with Phenylacetic Acid

Property Phenylacetic Acid This compound
Molecular Formula C₈H₈O₂ C₉H₈F₂O₃
Molar Mass 136.15 g/mol 202.15 g/mol
Appearance White solid Not specified
Key Structural Difference Unsubstituted phenyl ring Phenyl ring with two fluorine and one methoxy substituent

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,4-difluoro-3-methoxyphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O3/c1-14-9-6(10)3-2-5(8(9)11)4-7(12)13/h2-3H,4H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRCGWQOBPODKMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1F)CC(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2,4 Difluoro 3 Methoxyphenylacetic Acid

Chemo- and Regioselective Synthesis Strategies

The precise installation of functional groups on the benzene (B151609) ring is a critical challenge in the synthesis of polysubstituted aromatic compounds like DFMPAA. Various strategies have been developed to control the chemo- and regioselectivity of the reactions involved.

Palladium-Catalyzed Cross-Coupling Approaches (e.g., Suzuki-Miyaura coupling)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, represent a powerful tool for the formation of carbon-carbon bonds. This methodology is instrumental in the synthesis of biaryl compounds and can be adapted for the preparation of arylacetic acids. nih.gov The general scheme for a Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base.

For the synthesis of DFMPAA precursors, a plausible Suzuki-Miyaura coupling strategy would involve the coupling of a suitably substituted aryl halide with a boronic acid derivative. For instance, a key intermediate could be synthesized by coupling 2,4-difluoro-3-methoxyphenylboronic acid with a haloacetate derivative. The success of such a coupling is highly dependent on the choice of catalyst, ligands, and reaction conditions to overcome challenges such as steric hindrance and electronic effects of the substituents. acs.orgbeilstein-journals.org The reactivity of aryl halides in Suzuki-Miyaura coupling generally follows the order I > Br > Cl. nih.gov

Table 1: Key Components in a Hypothetical Suzuki-Miyaura Coupling for DFMPAA Precursor Synthesis

ComponentExampleRole
Aryl Halide1-Bromo-2,4-difluoro-3-methoxybenzeneElectrophilic partner
Boronic Acid DerivativeEthyl 2-bromoacetateNucleophilic partner (after conversion to a boron species)
Palladium CatalystPd(PPh₃)₄, Pd(OAc)₂Facilitates oxidative addition and reductive elimination
LigandSPhos, XPhosStabilizes the palladium catalyst and influences reactivity
BaseK₂CO₃, Cs₂CO₃Promotes transmetalation
SolventToluene (B28343), Dioxane/WaterSolubilizes reactants and influences reaction rate

The directing effects of the fluorine and methoxy (B1213986) substituents on the aromatic ring play a crucial role in the regioselectivity of the synthesis of the required precursors.

Photohalogenation and Carbonylation Routes for Precursors

A two-step route involving photohalogenation followed by carbonylation offers a direct approach to the synthesis of phenylacetic acids from toluene derivatives. This strategy has been successfully applied to the synthesis of related difluorophenylacetic acids.

The first step, photohalogenation, involves the radical substitution of a hydrogen atom on the methyl group of a toluene derivative with a halogen, typically bromine or chlorine, under UV irradiation. For the synthesis of DFMPAA, this would involve the photohalogenation of 2,4-difluoro-3-methoxytoluene to yield 2,4-difluoro-3-methoxybenzyl halide.

The subsequent carbonylation step introduces a carboxylic acid moiety. The benzyl (B1604629) halide is reacted with carbon monoxide in the presence of a suitable catalyst, such as a cobalt carbonyl complex, to produce the corresponding phenylacetic acid. This method avoids the use of cyanide, offering a safer and more environmentally benign alternative to traditional methods. The optimization of carbonylation reactions often involves careful selection of the catalyst, solvent, and reaction pressure to maximize yield and selectivity. researchgate.netthieme.de

Friedel-Crafts Alkylation Protocols for Arylacetic Acid Formation

Friedel-Crafts reactions are a cornerstone of aromatic chemistry, allowing for the introduction of alkyl and acyl groups onto an aromatic ring. fiveable.me For the synthesis of DFMPAA, a Friedel-Crafts acylation followed by reduction or a direct alkylation can be envisioned.

In a Friedel-Crafts acylation approach, 1,3-difluoro-2-methoxybenzene could be acylated with a haloacetyl chloride (e.g., chloroacetyl chloride) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). google.comgoogle.com This would yield an α-haloacetophenone intermediate. Subsequent hydrolysis and rearrangement or reduction of the ketone and halogen would lead to the desired arylacetic acid. The regioselectivity of the acylation is governed by the directing effects of the existing substituents on the benzene ring. The methoxy group is an activating ortho-, para-director, while the fluorine atoms are deactivating ortho-, para-directors. The interplay of these effects would determine the position of acylation.

Alternatively, a direct Friedel-Crafts alkylation with a reagent like ethyl chloroacetate (B1199739) could be explored, although this approach is often more challenging to control and can be prone to polysubstitution and rearrangement reactions. vaia.comlibretexts.org

Table 2: Comparison of Friedel-Crafts Acylation and Alkylation for Arylacetic Acid Synthesis

FeatureFriedel-Crafts AcylationFriedel-Crafts Alkylation
Reagent Acyl halide (e.g., ClCOCH₂Cl)Alkyl halide (e.g., ClCH₂COOEt)
Product Aryl ketone intermediateDirect arylacetic acid ester
Reactivity Generally more controllableProne to rearrangements and polyalkylation
Catalyst Lewis acids (e.g., AlCl₃)Lewis acids (e.g., AlCl₃)
Selectivity Deactivating acyl group prevents polysubstitutionActivating alkyl group can lead to polysubstitution

Multi-Step Synthesis from Substituted Benzenes

A common and versatile approach to complex substituted benzenes like DFMPAA is a multi-step synthesis starting from a simpler, commercially available benzene derivative. libretexts.org The synthetic design relies on the careful sequencing of electrophilic aromatic substitution and functional group interconversion reactions, taking into account the directing effects of the substituents at each step. libretexts.org

A potential multi-step synthesis of 2,4-Difluoro-3-methoxyphenylacetic acid could start from a difluoroanisole derivative. The sequence of reactions would be strategically planned to introduce the methoxy and acetic acid groups at the desired positions. For instance, starting with 1,3-difluorobenzene, a nitration reaction could be performed, followed by reduction to an aniline, and subsequent Sandmeyer reaction to introduce a hydroxyl group. Methylation of the hydroxyl group would yield a difluoromethoxybenzene derivative, which could then be functionalized to introduce the acetic acid side chain via methods like those described in the previous sections. The success of such a multi-step synthesis hinges on achieving high yields and selectivity in each individual step. syrris.jp

Innovations in Synthetic Pathway Optimization

The optimization of synthetic pathways for DFMPAA is crucial for improving efficiency, reducing costs, and minimizing environmental impact. Key areas of innovation include the development of novel catalysts and a deeper understanding of the role of ligands in controlling reaction outcomes.

Catalyst Development and Ligand Effects in DFMPAA Synthesis

In palladium-catalyzed cross-coupling reactions, the choice of catalyst and ligand is paramount for achieving high catalytic activity and selectivity, especially when dealing with sterically hindered or electronically challenging substrates. nih.gov The development of bulky and electron-rich phosphine (B1218219) ligands, such as those from the Buchwald and Hartwig groups (e.g., SPhos, XPhos), has significantly expanded the scope of Suzuki-Miyaura couplings. nih.gov These ligands promote the oxidative addition of the aryl halide to the palladium center and facilitate the subsequent reductive elimination to form the desired product. acs.orgbeilstein-journals.org

For the synthesis of a polysubstituted compound like DFMPAA, where steric hindrance around the reaction center can be significant, the use of such advanced ligands would be critical. The electronic properties of the phosphine ligand also play a vital role; electron-donating ligands can increase the electron density on the palladium atom, thereby promoting the oxidative addition step. The choice of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) can also influence the catalytic activity. nih.gov

Recent research has also focused on the development of more stable and reusable catalyst systems, including palladacycles and nanoparticle-based catalysts, which offer advantages in terms of catalyst longevity and ease of separation from the reaction mixture. The optimization of the catalyst system for the synthesis of DFMPAA would involve screening a variety of palladium precursors and ligands to identify the combination that provides the highest yield and selectivity under the mildest possible reaction conditions.

Reaction Condition Tuning for Yield and Purity Enhancement

The optimization of reaction conditions is a critical aspect of chemical synthesis, directly influencing the yield and purity of the final product, this compound (DFMPAA). Key parameters that are systematically tuned include temperature, reaction time, and the choice and concentration of catalysts and reagents. Fine-tuning these variables can lead to significant improvements in process efficiency and product quality.

Temperature control is paramount in the synthesis of DFMPAA. For instance, in related preparations of methoxyphenylacetic acid, hydrolysis reaction temperatures are often maintained between 100°C and 120°C. google.com Similarly, substitution reactions may be optimized at temperatures ranging from 10°C to 100°C, with a more preferential range of 30°C to 50°C. google.com Automated optimization studies on other pharmaceutical syntheses have demonstrated that higher temperatures can lead to optimal yields in certain steps. nih.gov The duration of the reaction is another crucial factor; monitoring the reaction progress through techniques like HPLC can determine the optimal time to maximize product formation while minimizing the generation of impurities from side reactions or product degradation. google.com

The selection of appropriate reagents and catalysts is also fundamental. In syntheses involving carbonylation, for example, the choice of catalyst, such as a cobalt tetracarbonyl salt, is essential for driving the reaction efficiently. google.com The molar ratio of reagents, such as the base to the starting compound, is carefully controlled, with preferred ratios often ranging from 3.0 to 6.0 to ensure complete reaction. google.com The development of efficient, metal-free catalytic systems represents a significant advancement, offering milder reaction conditions and enhanced selectivity. researchgate.net

Below is an interactive table illustrating the hypothetical effect of tuning various reaction parameters on the yield and purity of DFMPAA, based on general principles of chemical synthesis optimization.

Table 1: Hypothetical Optimization of Reaction Conditions for DFMPAA Synthesis
ParameterCondition AYield/Purity (A)Condition BYield/Purity (B)Comment
Temperature80°C75% / 90%110°C92% / 95%Higher temperature favors desired reaction kinetics.
CatalystCatalyst X82% / 93%Catalyst Y88% / 97%Catalyst Y offers higher selectivity, reducing byproduct formation.
Reaction Time8 hours85% / 96%12 hours84% / 92%Longer reaction times may lead to product degradation.
Base Molar Ratio2.5 eq78% / 88%3.5 eq91% / 95%Optimal stoichiometry drives the reaction to completion.

Solvent Selection and Process Intensification Studies

Solvent selection plays a pivotal role in the synthesis of DFMPAA, impacting reaction rates, selectivity, and ease of product isolation. The ideal solvent should effectively dissolve reactants, be inert to the reaction conditions, and facilitate product purification. In modern pharmaceutical synthesis, there is a strong emphasis on using "green solvents" to minimize environmental impact. nih.gov For instance, 2-MeTHF (2-Methyltetrahydrofuran) has been selected as a green solvent in multi-step pharmaceutical syntheses, highlighting a move towards more sustainable options. nih.gov The choice of solvent can also influence the reaction pathway; for example, using acetic acid as a solvent is common in nitration and bromination reactions of phenylacetic acid derivatives. cetjournal.itnih.gov

Process intensification refers to the development of innovative equipment and techniques that offer significant benefits over traditional batch processes. cetjournal.it For the synthesis of DFMPAA, shifting from batch to continuous flow processes can enhance safety, reduce waste, and improve product consistency. nih.govcetjournal.it Continuous flow reactors, with their superior heat and mass transfer capabilities, allow for the use of more extreme reaction conditions (higher temperatures and pressures) that are often unsafe in large-scale batch reactors. nih.gov This can lead to drastically shorter reaction times and higher yields. researchgate.net Telescoped continuous reactions, where multiple synthetic steps are combined without isolating intermediates, further boost efficiency by reducing the number of unit operations like crystallization and filtration, thereby minimizing waste and potential for operator exposure. nih.gov

Green Chemistry Principles in DFMPAA Synthesis

The application of green chemistry principles to the synthesis of this compound is essential for developing environmentally and economically sustainable manufacturing processes. researchgate.net This involves a holistic approach to minimize the environmental footprint from raw material sourcing to final product formulation. nih.gov

Atom Economy and E-Factor Analysis in Novel Routes

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. jocpr.comnumberanalytics.com Reactions with high atom economy, such as additions and rearrangements, are inherently less wasteful as they incorporate a larger proportion of reactant atoms into the final product. numberanalytics.com In designing a synthesis for DFMPAA, routes that utilize atom-economical reactions would be prioritized to reduce the generation of byproducts.

The Environmental Factor (E-Factor) provides a more comprehensive measure of the environmental impact of a process by calculating the total mass of waste generated per unit of product. researchgate.net Unlike atom economy, the E-Factor accounts for all waste streams, including solvent losses, reaction byproducts, and unreacted starting materials. researchgate.net The pharmaceutical industry traditionally has a high E-Factor, but applying green chemistry principles aims to significantly reduce this value. researchgate.net For DFMPAA synthesis, a comparative analysis of different potential routes would involve calculating their theoretical atom economy and estimating their E-Factors to identify the most sustainable option.

Table 2: Theoretical Green Metrics for Hypothetical DFMPAA Synthetic Routes
Synthetic RouteKey Reaction TypeTheoretical Atom Economy (%)Estimated E-FactorGreen Chemistry Advantage
Route A (Traditional)Grignard, Halogenation~45%50-100Well-established chemistry.
Route B (Catalytic)Cross-Coupling~70%20-40Higher atom economy, catalytic reagents. numberanalytics.com
Route C (Flow Chemistry)Multi-component Reaction>85%<20High atom economy, reduced solvent waste, increased safety. nih.govnih.gov

Reduction of Hazardous Byproducts and Waste Streams

A key goal in the green synthesis of DFMPAA is the minimization of hazardous substances. This is achieved by carefully selecting reagents and reaction pathways to avoid the formation of toxic or environmentally persistent byproducts. researchgate.net For example, replacing traditional halogenating agents like bromine with greener alternatives or employing catalytic methods that avoid stoichiometric inorganic reagents can significantly reduce hazardous waste. nih.gov The use of catalytic hydrogenation with pure hydrogen gas is an example of a process with good atom economy that reduces waste. nih.gov Furthermore, efficient work-up and purification procedures are designed to minimize solvent usage and prevent the release of contaminants.

Development of Sustainable Synthetic Protocols

The development of a truly sustainable synthetic protocol for DFMPAA integrates all the principles of green chemistry. This involves designing a process that is not only efficient in terms of yield and purity but also safe, energy-efficient, and based on renewable resources where possible. nih.gov Key elements of such a protocol include the use of highly selective and recyclable catalysts, the implementation of continuous manufacturing to reduce energy consumption and waste, and the selection of non-toxic, biodegradable solvents. nih.govnih.gov By focusing on the entire lifecycle of the product, from the synthesis of intermediates to the final API, chemists aim to create a manufacturing process that is both economically viable and environmentally responsible. nih.gov

Chemical Reactivity and Derivatization of 2,4 Difluoro 3 Methoxyphenylacetic Acid

Carboxylic Acid Functional Group Transformations

The carboxylic acid group (-COOH) is a cornerstone of organic synthesis, and its presence in 2,4-Difluoro-3-methoxyphenylacetic acid allows for a range of derivatization reactions. These transformations are fundamental in modifying the compound's physical and chemical properties.

Esterification is a common reaction of carboxylic acids, typically achieved by reacting the acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. mdpi.commasterorganicchemistry.com This equilibrium-driven reaction is often facilitated by using the alcohol as the solvent to drive the reaction toward the product. masterorganicchemistry.com this compound can be converted into a variety of ester derivatives, which are valuable as intermediates in organic synthesis. The reaction involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by nucleophilic attack from the alcohol. masterorganicchemistry.com

Table 1: Examples of Esterification of this compound

Alcohol Reagent/Catalyst Product
Methanol (B129727) Sulfuric Acid (H₂SO₄) Methyl 2-(2,4-difluoro-3-methoxyphenyl)acetate
Ethanol Tosic Acid (TsOH) Ethyl 2-(2,4-difluoro-3-methoxyphenyl)acetate
Isopropanol Acid Catalyst (H⁺) Isopropyl 2-(2,4-difluoro-3-methoxyphenyl)acetate
Benzyl (B1604629) alcohol Sulfuric Acid (H₂SO₄) Benzyl 2-(2,4-difluoro-3-methoxyphenyl)acetate

The conversion of carboxylic acids to amides is a fundamental transformation, often requiring the use of coupling agents to activate the carboxylic acid. Direct reaction with an amine is typically inefficient. Common methods involve converting the carboxylic acid into a more reactive intermediate, such as an acid chloride or using carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC). researchgate.net Alternatively, boronic acid derivatives have been shown to be effective catalysts for direct amidation at room temperature. organic-chemistry.org This reaction allows for the synthesis of a wide array of amide derivatives of this compound by varying the amine reactant. organic-chemistry.orgyoutube.com

Table 2: Representative Amide Formation Reactions

Amine Coupling Agent/Method Product
Ammonia (NH₃) SOCl₂, then NH₃ 2-(2,4-Difluoro-3-methoxyphenyl)acetamide
Aniline DCC N-Phenyl-2-(2,4-difluoro-3-methoxyphenyl)acetamide
Diethylamine Oxalyl Chloride, then Et₂NH N,N-Diethyl-2-(2,4-difluoro-3-methoxyphenyl)acetamide
Benzylamine Boronic Acid Catalyst N-Benzyl-2-(2,4-difluoro-3-methoxyphenyl)acetamide

Carboxylic acids can be reduced to primary alcohols using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). chemguide.co.uk The reaction is typically carried out in an anhydrous ether solvent, followed by an acidic workup. chemguide.co.uk Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids directly. chemguide.co.uk The reduction proceeds via the addition of a hydride ion to the carbonyl carbon. libretexts.org

The reduction of this compound with LiAlH₄ would yield 2-(2,4-Difluoro-3-methoxyphenyl)ethanol. Stopping the reduction at the aldehyde stage (to form 2,4-Difluoro-3-methoxyphenylacetaldehyde) is challenging as aldehydes are more reactive towards reduction than carboxylic acids, meaning any aldehyde formed would be immediately reduced to the alcohol. chemguide.co.uklibretexts.org

Table 3: Reduction of this compound

Reducing Agent Solvent Product
Lithium Aluminum Hydride (LiAlH₄) Dry Diethyl Ether 2-(2,4-Difluoro-3-methoxyphenyl)ethanol

Carboxylic acids are readily converted into more reactive derivatives like acid halides and anhydrides. Acid chlorides, the most common acid halides, are typically prepared by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org These reagents work by converting the hydroxyl group into a better leaving group. libretexts.org The resulting 2,4-Difluoro-3-methoxyphenylacetyl chloride is a highly reactive intermediate for synthesizing esters and amides.

Acid anhydrides can be formed by the dehydration of two carboxylic acid molecules. wikipedia.org For laboratory synthesis, a common method involves reacting an acid chloride with a carboxylate salt. For instance, reacting 2,4-Difluoro-3-methoxyphenylacetyl chloride with sodium 2,4-difluoro-3-methoxyphenylacetate would yield 2,4-Difluoro-3-methoxyphenylacetic anhydride (B1165640).

Table 4: Preparation of Acid Halides and Anhydrides

Reagent(s) Product Type Product Name
Thionyl Chloride (SOCl₂) Acid Chloride 2,4-Difluoro-3-methoxyphenylacetyl chloride
Oxalyl Chloride ((COCl)₂) Acid Chloride 2,4-Difluoro-3-methoxyphenylacetyl chloride
Acetic Anhydride (Dehydrating Agent) Symmetrical Anhydride 2,4-Difluoro-3-methoxyphenylacetic anhydride

Electrophilic Aromatic Substitution (EAS) Reactivity on the Fluorinated Methoxy (B1213986) Phenyl Ring

Electrophilic aromatic substitution (EAS) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.org The existing substituents on the ring significantly influence the rate and regioselectivity of the reaction. wikipedia.orglibretexts.org

The regiochemical outcome of an EAS reaction on the this compound ring is determined by the cumulative electronic effects of the methoxy, two fluoro, and acetic acid groups.

Methoxy Group (-OCH₃): The methoxy group at the C3 position is a powerful activating group and an ortho, para-director. organicchemistrytutor.com This is due to its strong electron-donating resonance effect (+M effect), which outweighs its electron-withdrawing inductive effect (-I effect). organicchemistrytutor.comyoutube.com The resonance effect increases electron density at the positions ortho (C2 and C4) and para (C6) to it, making them more nucleophilic and attractive to electrophiles. organicchemistrytutor.com

Acetic Acid Group (-CH₂COOH): The carboxymethyl group is a weakly deactivating group and is considered to be an ortho, para-director, although its influence is less pronounced than that of the methoxy and fluoro groups.

Combined Directing Effects: The available positions for substitution on the ring are C5 and C6.

Attack at C6: This position is para to the strongly activating methoxy group. The methoxy group's powerful +M effect significantly increases the electron density at this site, making it highly favorable for electrophilic attack.

Considering the hierarchy of substituent effects, the strongly activating and ortho, para-directing methoxy group is the dominant influence. Its powerful activating effect on the para position (C6) is expected to override the weaker directing effects of the deactivating fluorine atoms. Therefore, electrophilic aromatic substitution on this compound is predicted to occur predominantly at the C6 position.

Table 5: Summary of Substituent Directing Effects

Substituent Position Electronic Effect Activating/Deactivating Directing Effect Preferred Position(s)
-OCH₃ C3 +M > -I Strongly Activating ortho, para C2, C4, C6
-F C2 -I > +M Weakly Deactivating ortho, para C1, C3, C5
-F C4 -I > +M Weakly Deactivating ortho, para C1, C3, C5
-CH₂COOH C1 Weakly -I Weakly Deactivating ortho, para C2, C6

Compound Name Reference

Halogenation, Nitration, and Sulfonation Studies

Halogenation:

Electrophilic halogenation of the aromatic ring is anticipated to be influenced by the strong activating effect of the methoxy group. Given the positions of the existing substituents, the most probable site for halogenation, such as bromination or chlorination, would be the C5 position, which is para to the methoxy group and ortho to a fluorine atom. The reaction would likely proceed under standard halogenation conditions (e.g., Br₂ in acetic acid). A study on the regioselective bromination of 4-methoxyphenylacetic acid using bromine in acetic acid resulted in the formation of 3-bromo-4-methoxyphenylacetic acid in high yield, illustrating the directing power of the methoxy group. nih.gov

Nitration:

Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, is expected to follow a similar regiochemical outcome. The powerful nitronium ion (NO₂⁺) electrophile will preferentially attack the most electron-rich position. Again, the C5 position is the most likely site for nitration due to the strong directing effect of the methoxy group. A patent describing the nitration of similar substituted phenylacetic acids highlights the use of mixed acids to achieve nitration. google.com

Sulfonation:

Sulfonation with fuming sulfuric acid would also be directed by the methoxy group to the C5 position. The reversibility of sulfonation could potentially be exploited to introduce a sulfonic acid group as a temporary blocking group to direct other electrophiles to different positions, although this has not been specifically documented for this compound.

The predicted outcomes for these electrophilic aromatic substitution reactions are summarized in the table below.

ReactionReagentsPredicted Major Product
HalogenationBr₂/FeBr₃ or Cl₂/FeCl₃2,4-Difluoro-5-halo-3-methoxyphenylacetic acid
NitrationHNO₃/H₂SO₄2,4-Difluoro-5-nitro-3-methoxyphenylacetic acid
SulfonationFuming H₂SO₄2,4-Difluoro-3-methoxyphenyl-5-sulfonic acid acetic acid

Acylation and Alkylation of the Aromatic Nucleus

Acylation:

Friedel-Crafts acylation, which introduces an acyl group onto the aromatic ring, is a powerful C-C bond-forming reaction. This reaction is generally sensitive to deactivating groups. However, the activating methoxy group in this compound would likely facilitate acylation, again directing the incoming acyl group to the C5 position. The use of a Lewis acid catalyst such as AlCl₃ with an acyl halide or anhydride would be the standard protocol. Research on the acylation of anisole, a simpler methoxy-substituted benzene (B151609), demonstrates high selectivity for the para-position. scirp.org

Alkylation:

Friedel-Crafts alkylation is often more challenging than acylation due to issues like polyalkylation and carbocation rearrangements. For this compound, alkylation would also be expected to occur at the C5 position. The choice of alkylating agent and reaction conditions would be critical to control the reaction. Studies on the direct alkylation of arylacetic acids have shown that substitution at various positions on the phenyl ring can influence enantioselectivity, though the primary focus of such research is often on the alpha-carbon of the acetic acid moiety rather than the aromatic ring itself. nih.gov

The anticipated products for Friedel-Crafts reactions are outlined below.

ReactionReagentsPredicted Major Product
AcylationRCOCl/AlCl₃5-Acyl-2,4-difluoro-3-methoxyphenylacetic acid
AlkylationRCl/AlCl₃5-Alkyl-2,4-difluoro-3-methoxyphenylacetic acid

Nucleophilic Substitution Reactions on the Fluorinated Methoxy Phenyl Ring

The presence of two fluorine atoms on the aromatic ring opens up the possibility of nucleophilic aromatic substitution (SₙAr) reactions. These reactions are typically facilitated by electron-withdrawing groups and proceed via a Meisenheimer complex.

Displacement of Halogen Atoms

The fluorine atoms at the C2 and C4 positions are activated towards nucleophilic attack by the electron-withdrawing nature of the adjacent fluorine and the acetic acid group. Nucleophiles such as amines, alkoxides, or thiolates could potentially displace one of the fluorine atoms. The relative reactivity of the C2 and C4 fluorine atoms would depend on the specific nucleophile and reaction conditions. Generally, a fluorine atom positioned ortho or para to a strong electron-withdrawing group is more susceptible to displacement. In this molecule, the directing effects are more complex. Research on nucleophilic aromatic substitution of polyfluoroarenes demonstrates that such reactions can provide a metal-free route to highly functionalized aromatic compounds. mdpi.comnih.gov

Transformations Involving the Methoxy Group

The methoxy group is generally stable but can be cleaved under harsh conditions, for example, with strong acids like HBr or HI, to yield the corresponding phenol. This transformation would significantly alter the reactivity of the aromatic ring, as the resulting hydroxyl group is also a strong activator and ortho-, para-director, but with different electronic and steric properties compared to the methoxy group.

Advanced Chemical Transformations and Novel Reaction Discovery

C-H Functionalization Strategies

Direct C-H functionalization is a rapidly evolving field in organic synthesis that offers atom-economical routes to complex molecules. For this compound, transition-metal-catalyzed C-H activation could potentially lead to the introduction of various functional groups at positions that are not readily accessible through classical electrophilic or nucleophilic substitution reactions. The directing-group ability of the carboxylic acid moiety could be harnessed to achieve ortho-C-H functionalization relative to the acetic acid side chain. While specific examples for this molecule are not available, the broader field of C-H functionalization of aromatic compounds is well-established. nih.gov

Cyclization Reactions and Heterocycle Formation

There is currently no available research detailing the use of this compound as a precursor in cyclization reactions for the formation of heterocyclic compounds. The reactivity of the acetic acid side chain, in conjunction with the substituted phenyl ring, suggests theoretical potential for intramolecular cyclization to form fused ring systems, or intermolecular reactions with appropriate reagents to yield various heterocycles. However, without experimental studies, any proposed reaction pathways, conditions, and resulting products would be purely speculative.

Data on specific cyclization reactions, such as those leading to the formation of lactones, benzofurans, or other heterocyclic systems derived from this compound, are not present in the surveyed literature.

Photochemical and Electrochemical Reactivity

The photochemical and electrochemical behavior of this compound remains uninvestigated in the available scientific literature.

Studies concerning the photochemical reactivity, such as photostability, potential for photoisomerization, or photocatalytic reactions involving this compound, have not been published. Similarly, there is a lack of data regarding its electrochemical properties. Research into its oxidation and reduction potentials, electron transfer mechanisms, or its application in electrosynthesis is not documented. While general principles of photochemistry and electrochemistry can be applied to predict potential reactivity based on its functional groups (a difluorinated methoxy-substituted benzene ring and a carboxylic acid), no specific experimental findings for this compound have been reported.

Spectroscopic and Advanced Analytical Characterization of 2,4 Difluoro 3 Methoxyphenylacetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. Through the analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, as well as two-dimensional NMR techniques, a detailed map of the atomic connectivity and chemical environments within 2,4-Difluoro-3-methoxyphenylacetic acid can be constructed.

¹H NMR Analysis (e.g., Aromatic Proton Coupling, Methoxy (B1213986) and Acetic Acid Protons)

The proton NMR (¹H NMR) spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic, methoxy, and acetic acid protons. The aromatic region would likely display complex splitting patterns due to proton-proton and proton-fluorine couplings. The two aromatic protons are in different chemical environments and would therefore be expected to show distinct resonances. The proton at position 5 would likely appear as a triplet of doublets, coupled to the adjacent aromatic proton and the fluorine atom at position 4. The proton at position 6 would likely appear as a doublet of doublets, coupled to the proton at position 5 and the fluorine atom at position 4.

The methoxy group protons (-OCH₃) would be expected to appear as a singlet, typically in the range of 3.8-4.0 ppm, shifted downfield due to the deshielding effect of the adjacent oxygen atom. The methylene (B1212753) protons of the acetic acid group (-CH₂COOH) would also appear as a singlet, as there are no adjacent protons to couple with. The chemical shift of these protons is anticipated to be in the range of 3.6-3.8 ppm. The acidic proton of the carboxyl group (-COOH) would present as a broad singlet at a significantly downfield chemical shift, typically above 10 ppm, and its position can be highly dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (Hz)
H-5 6.9 - 7.2 td J(H-H) ≈ 8-9, J(H-F) ≈ 6-7
H-6 7.2 - 7.4 dd J(H-H) ≈ 8-9, J(H-F) ≈ 2-3
-OCH₃ 3.8 - 4.0 s -
-CH₂- 3.6 - 3.8 s -

¹³C NMR Chemical Shift Assignments

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, nine distinct carbon signals are expected. The carbonyl carbon of the acetic acid group is anticipated to have the most downfield chemical shift, typically in the range of 170-180 ppm. The aromatic carbons will appear in the region of 110-160 ppm, with their specific shifts influenced by the fluorine and methoxy substituents. The carbons directly bonded to fluorine will exhibit large one-bond carbon-fluorine coupling constants (¹JCF). The methoxy carbon will resonate around 55-65 ppm, while the methylene carbon of the acetic acid moiety will appear further upfield.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments

Carbon Predicted Chemical Shift (ppm)
C=O 170 - 180
C-1 120 - 125
C-2 (C-F) 150 - 155 (d, ¹JCF ≈ 240-250 Hz)
C-3 (C-O) 140 - 145
C-4 (C-F) 155 - 160 (d, ¹JCF ≈ 245-255 Hz)
C-5 115 - 120
C-6 125 - 130
-OCH₃ 55 - 65

¹⁹F NMR for Fluorine Environments

¹⁹F NMR spectroscopy is a powerful technique for probing the chemical environment of fluorine atoms in a molecule. In this compound, two distinct signals are expected for the two fluorine atoms, as they are in non-equivalent positions on the aromatic ring. The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment. The fluorine at position 2 will be influenced by the adjacent methoxy group, while the fluorine at position 4 will be influenced by the adjacent proton and the acetic acid side chain. The signals may appear as doublets of doublets due to coupling with each other and with the neighboring aromatic protons.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and for elucidating the complete molecular structure.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between coupled protons. In this case, a cross-peak between the signals of the two aromatic protons (H-5 and H-6) would be expected, confirming their scalar coupling.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for the protonated aromatic carbons (C-5 and C-6) and the methylene carbon (-CH₂) by correlating them with their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular fragments. For instance, correlations from the methoxy protons to the C-3 carbon, and from the methylene protons to the C-1, C-2, and the carbonyl carbon would be expected, confirming the connectivity of the methoxy and acetic acid groups to the aromatic ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of the molecule. For this compound (C₉H₈F₂O₃), the calculated exact mass is 202.0441 g/mol . nih.gov An HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value, confirming the molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for phenylacetic acid derivatives involve cleavage of the bond between the aromatic ring and the acetic acid side chain, as well as loss of small molecules like water, carbon monoxide, and carbon dioxide from the carboxylic acid group. For this compound, characteristic fragments would likely include the loss of the carboxyl group (-COOH) and the entire acetic acid side chain. The presence of the difluoromethoxy-substituted phenyl cation would be a key diagnostic fragment.

Table 3: List of Compounds Mentioned

Compound Name

HPLC-MS for Purity Assessment and Identification

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful hybrid technique for the analysis of organic compounds. It combines the superior separation capabilities of HPLC with the sensitive and specific detection provided by MS. shimadzu.com For this compound, this method serves two primary purposes: confirming the molecular identity and assessing the purity of a sample.

In a typical HPLC-MS analysis, the compound is first separated from potential impurities on a reversed-phase column (such as a C18 column). researchgate.net The mobile phase often consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous component containing a modifier to improve peak shape and ionization efficiency. lcms.cz Volatile organic acids like formic acid, or in some cases difluoroacetic acid, are common additives that facilitate protonation and enhance signal in positive-ion mode electrospray ionization (ESI). lcms.czwaters.com

As the analyte elutes from the HPLC column, it enters the mass spectrometer's ion source. ESI is typically used to generate molecular ions. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z). For this compound (molecular formula C₉H₈F₂O₃), the expected exact mass is approximately 202.04 g/mol . nih.gov The mass spectrometer would be set to detect the protonated molecule [M+H]⁺ at m/z 203.05 or the deprotonated molecule [M-H]⁻ at m/z 201.03, confirming the compound's identity. Purity is assessed by examining the chromatogram for the presence of other peaks, which can be identified by their unique m/z values, providing a detailed impurity profile.

ParameterTypical Value/ConditionPurpose
HPLC Column Reversed-phase C18, 150 x 3.9 mmSeparates compound from impurities based on hydrophobicity. researchgate.net
Mobile Phase Gradient of Acetonitrile (B52724) and WaterElutes the compound and impurities from the column.
Additive 0.1% Formic Acid or Difluoroacetic AcidImproves peak shape and ionization efficiency in MS. lcms.czwaters.com
Flow Rate 0.8 mL/minControls the speed of the separation. researchgate.net
Ionization Mode Electrospray Ionization (ESI), Positive/NegativeGenerates charged molecules for MS detection.
MS Detection Full Scan or Selected Ion Monitoring (SIM)Detects ions by mass-to-charge ratio (m/z) for identification.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. IR spectroscopy measures the absorption of infrared radiation by a molecule, while Raman spectroscopy measures the inelastic scattering of monochromatic light.

For this compound, the spectra would be dominated by vibrations characteristic of its key structural features: the carboxylic acid, the methoxy group, and the substituted benzene (B151609) ring.

Carboxylic Acid Group: This group gives rise to some of the most distinct peaks. A very broad absorption band is expected in the IR spectrum between 2500 and 3300 cm⁻¹ due to the O-H stretching vibration of the hydrogen-bonded acid dimer. A strong, sharp absorption peak corresponding to the carbonyl (C=O) stretch would appear around 1700-1730 cm⁻¹.

Aromatic Ring: The C=C stretching vibrations within the benzene ring typically produce a series of peaks in the 1450-1600 cm⁻¹ region. C-H stretching vibrations on the ring are observed above 3000 cm⁻¹.

C-F Bonds: The carbon-fluorine stretching vibrations are expected to produce strong absorption bands in the IR spectrum, typically in the 1100-1350 cm⁻¹ region.

Methoxy Group & C-O Bonds: The C-O stretching vibrations from the ether and carboxylic acid groups will result in strong peaks in the 1050-1300 cm⁻¹ range. The C-H stretching of the methyl group will appear around 2850-2960 cm⁻¹.

The table below summarizes the expected vibrational frequencies for the compound.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Region
Carboxylic AcidO-H Stretch (H-bonded)2500-3300 (broad)IR
Aromatic RingC-H Stretch3000-3100IR/Raman
Methoxy GroupC-H Stretch2850-2960IR/Raman
Carboxylic AcidC=O Stretch1700-1730 (strong)IR/Raman
Aromatic RingC=C Stretch1450-1600IR/Raman
Phenylacetic AcidCH₂ Bend~1410-1430IR
C-F BondsC-F Stretch1100-1350 (strong)IR
Ether & AcidC-O Stretch1050-1300 (strong)IR

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which govern the compound's solid-state properties.

While specific crystallographic data for this compound is not publicly available, the solid-state structures of closely related phenylacetic acid derivatives are well-documented. For instance, the crystal structure of 2-(3-Bromo-4-methoxyphenyl)acetic acid reveals that the molecules form centrosymmetric dimers in the crystal lattice. nih.gov This dimerization occurs through strong hydrogen bonds between the carboxylic acid groups of two adjacent molecules. nih.gov

It is highly probable that this compound would adopt a similar dimeric structure. In this arrangement, the hydroxyl group of one molecule's carboxylic acid acts as a hydrogen bond donor to the carbonyl oxygen of a second molecule, and vice versa. This creates a characteristic eight-membered ring motif. nih.gov X-ray analysis would also precisely determine the orientation of the substituents on the phenyl ring, including the planarity of the methoxy group relative to the ring and the torsion angle of the acetic acid side chain. nih.gov

Chromatographic Methods for Purity and Quantitative Analysis

Chromatographic techniques are essential for separating the target compound from impurities, byproducts, and starting materials, allowing for accurate purity assessment and quantitative measurement.

HPLC is the most common chromatographic method for the analysis of non-volatile organic compounds like this compound. shimadzu.com For quantitative analysis and quality control, a validated reversed-phase HPLC (RP-HPLC) method is typically developed. nih.gov

The method would likely employ a C18 stationary phase, which separates compounds based on their relative hydrophobicity. researchgate.net A mobile phase consisting of an organic solvent like acetonitrile and an aqueous buffer (e.g., potassium dihydrogen orthophosphate) is used to elute the compound. nih.gov The pH of the buffer is controlled to ensure the carboxylic acid is in a consistent protonation state, leading to sharp, reproducible peaks. Detection is commonly performed using an ultraviolet (UV) detector, as the phenyl ring possesses a strong chromophore. researchgate.net By comparing the peak area of the sample to that of a certified reference standard of known concentration, the precise quantity and purity of the compound can be determined. nih.gov

ParameterTypical Value/ConditionPurpose
Column Hypersil C18 (or equivalent)Stationary phase for reversed-phase separation. nih.gov
Mobile Phase Acetonitrile / 0.1 M KH₂PO₄ bufferEluent for separating components. nih.gov
Detection UV at ~280 nmQuantifies the compound based on UV absorbance. nih.gov
Temperature AmbientEnsures consistent retention times.
Analysis Type Isocratic or GradientControls the elution of compounds.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. mdpi.com However, this compound, with its polar carboxylic acid group, is not sufficiently volatile or thermally stable for direct GC analysis. The high temperatures of the GC inlet would cause decomposition rather than vaporization.

Therefore, to analyze this compound by GC, a chemical derivatization step is necessary. jfda-online.com Derivatization converts the polar carboxylic acid into a less polar, more volatile functional group, typically an ester or a silyl (B83357) ester. jfda-online.com

Esterification: The carboxylic acid can be reacted with an alcohol (e.g., methanol (B129727) or ethanol) under acidic conditions to form the corresponding methyl or ethyl ester.

Silylation: Reaction with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the acidic proton with a non-polar trimethylsilyl (B98337) (TMS) group.

Once derivatized, the resulting volatile compound can be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS). nih.gov The sample is injected into a heated port, vaporized, and separated on a long, narrow capillary column (e.g., with a non-polar stationary phase). This approach is particularly useful for detecting and identifying trace-level impurities that are amenable to derivatization. jfda-online.com

No Publicly Available Computational Studies Found for this compound

Despite a thorough search of publicly available scientific literature and databases, no specific computational chemistry or theoretical studies focusing on the compound This compound have been identified. As a result, the detailed analysis requested in the article outline cannot be provided at this time.

The inquiry sought in-depth information generated from quantum chemical calculations and molecular dynamics simulations, including:

Density Functional Theory (DFT) analysis of the electronic structure and reactivity.

Conformational analysis and the corresponding energy landscapes.

Frontier Molecular Orbital (FMO) analysis , including HOMO and LUMO energy levels.

Molecular Dynamics (MD) simulations to understand solvent effects and intermolecular interactions.

While general principles of these computational methods are well-established in the field of chemistry for characterizing novel compounds, specific research applying these techniques to this compound does not appear to be published in accessible academic journals or chemical databases.

Computational studies are highly specific to the molecule under investigation. The electronic properties, conformational preferences, and reactivity of a molecule are determined by its unique arrangement of atoms and functional groups. Therefore, without dedicated research on this compound, it is not possible to generate the scientifically accurate and data-driven content required to populate the requested article sections.

It is important to note that such studies may exist in proprietary industrial research or in academic work that has not yet been published. However, based on the available public information, the computational chemistry and theoretical profile of this compound remains uncharacterized.

Computational Chemistry and Theoretical Studies of 2,4 Difluoro 3 Methoxyphenylacetic Acid

Prediction of Spectroscopic Parameters

Computational methods, particularly those based on Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules with a high degree of accuracy. These theoretical predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts of 2,4-Difluoro-3-methoxyphenylacetic acid, providing a theoretical spectrum that can be compared with experimental data.

The prediction of NMR chemical shifts is typically performed using the Gauge-Including Atomic Orbital (GIAO) method within the framework of DFT. distantreader.org The process involves optimizing the molecular geometry of the compound and then calculating the magnetic shielding tensors for each nucleus. These shielding tensors are then converted to chemical shifts by referencing them to a standard compound, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C NMR, and a suitable reference for ¹⁹F NMR. The choice of the DFT functional and basis set is crucial for obtaining accurate predictions. d-nb.infonih.gov For fluorinated organic molecules, specific functionals and basis sets that account for the electronic effects of fluorine are often employed to improve accuracy. researchgate.net

Below is an illustrative table of predicted ¹H and ¹⁹F NMR chemical shifts for this compound, calculated using a DFT/GIAO approach.

Table 1: Illustrative Predicted ¹H and ¹⁹F NMR Chemical Shifts for this compound (Note: These are hypothetical values for illustrative purposes based on theoretical calculations.)

AtomPredicted Chemical Shift (ppm)
H (Aromatic)6.8 - 7.2
H (Methylene)3.6 - 3.8
H (Methoxy)3.9 - 4.1
F (Position 2)-110 to -130
F (Position 4)-115 to -135

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule. Computational methods can calculate the vibrational frequencies and intensities of a molecule, generating a theoretical vibrational spectrum.

These calculations are typically performed using DFT, which can predict the harmonic vibrational frequencies of a molecule at its optimized geometry. nih.govnih.gov The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method. nih.gov The predicted IR and Raman spectra can be used to assign the vibrational modes observed in experimental spectra. nih.gov

An illustrative table of key predicted vibrational frequencies for this compound is presented below.

Table 2: Illustrative Predicted Vibrational Frequencies for this compound (Note: These are hypothetical values for illustrative purposes based on theoretical calculations.)

Vibrational ModePredicted Frequency (cm⁻¹)
O-H Stretch (Carboxylic Acid)3400 - 3600
C=O Stretch (Carboxylic Acid)1700 - 1750
C-F Stretch1100 - 1300
C-O Stretch (Methoxy)1000 - 1100
Aromatic C=C Stretch1450 - 1600

Retrosynthetic Analysis and Pathway Prediction via Computational Tools

Retrosynthetic analysis is a method used to design a synthesis plan for a target molecule by breaking it down into simpler, commercially available starting materials. atomfair.com Computational tools that leverage artificial intelligence and large databases of chemical reactions can automate this process, suggesting potential synthetic routes. nih.govresearchgate.netarxiv.org

For this compound, a computational retrosynthesis tool would likely propose a pathway starting from a more readily available substituted benzene (B151609) derivative. A plausible retrosynthetic disconnection would be the bond between the aromatic ring and the acetic acid side chain. This leads to a key intermediate, a substituted difluoromethoxybenzene, which can then be further disconnected to simpler precursors.

A potential retrosynthetic pathway suggested by a computational tool could be:

Target Molecule: this compound

Retrosynthetic Step 1 (C-C bond disconnection): This step breaks the bond between the aromatic ring and the acetic acid moiety, suggesting a precursor like 1-bromomethyl-2,4-difluoro-3-methoxybenzene. This precursor could then be converted to the target molecule via a Grignard reaction followed by carboxylation, or through cyanation followed by hydrolysis.

Retrosynthetic Step 2 (Functional group interconversion): The bromomethyl group in 1-bromomethyl-2,4-difluoro-3-methoxybenzene could be introduced from a corresponding methyl-substituted benzene, 1,3-difluoro-2-methoxy-4-methylbenzene, via radical bromination.

Retrosynthetic Step 3 (Simplification of the aromatic ring): The precursor 1,3-difluoro-2-methoxy-4-methylbenzene could be envisioned to be synthesized from a simpler commercially available starting material, such as a difluoroanisole or a difluorophenol, through a series of electrophilic aromatic substitution reactions like nitration, reduction, diazotization, and methylation.

These computational tools evaluate the feasibility of each step based on known chemical reactions and can even score different pathways based on factors like predicted yield, cost of starting materials, and reaction conditions. atomfair.com

Strategic Applications of 2,4 Difluoro 3 Methoxyphenylacetic Acid As a Chemical Building Block

Precursor in the Synthesis of Complex Organic Molecules

The distinct structural features of 2,4-difluoro-3-methoxyphenylacetic acid allow it to be employed in synthetic strategies that leverage either the stability of its aromatic core or the reactivity of its acetic acid side chain.

Construction of Fluorinated Aromatic Scaffolds

The 2,4-difluoro-3-methoxyphenyl moiety is a robust scaffold that can be incorporated into larger, more complex molecules. Its stability allows it to be carried through multi-step syntheses, providing a foundational structure with specific electronic and steric properties. For instance, phenylacetic acids, including fluorinated derivatives, can undergo decarboxylative processes to generate benzyl (B1604629) radicals. These intermediates are highly reactive and can participate in carbon-carbon bond-forming reactions, enabling the construction of intricate molecular frameworks. This approach is valuable for building diverse chemical libraries where the fluorinated aromatic core is a key pharmacophoric element.

Introduction of the Acetic Acid Side Chain in Target Molecules

The carboxylic acid group of this compound is a key functional handle for introducing the entire molecular fragment into a target structure. This is commonly achieved through standard transformations such as amide bond formation or esterification. For example, in the synthesis of certain glutaminase inhibitors, this compound is coupled with an amine-containing heterocyclic core. google.com This reaction, typically facilitated by coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), forms a stable amide linkage, effectively tethering the difluoro-methoxyphenylacetyl group to the rest of the molecule. google.com This strategy is fundamental in building libraries of compounds for structure-activity relationship studies.

Role in Medicinal Chemistry Scaffold Design

The specific arrangement of fluorine and methoxy (B1213986) substituents on the phenylacetic acid backbone makes this compound a particularly attractive starting material for the design of novel therapeutic agents. These substituents are known to modulate key pharmacological properties.

Design and Synthesis of Novel Pharmacologically Relevant Compounds

This compound serves as a key starting material in the synthesis of compounds targeting various biological pathways. A notable application is in the development of kinase inhibitors. For example, this acid is a documented precursor in the synthesis of specific heterocyclic inhibitors of glutaminase, an enzyme implicated in cancer cell metabolism. google.com The synthesis involves the coupling of the acid with a complex amine to form an amide, demonstrating its utility as a foundational building block for creating potent and specific enzyme inhibitors. google.com The resulting molecules incorporate the difluoro-methoxyphenyl scaffold, which is critical for binding interactions within the target protein.

Exploration of Structure-Activity Relationships (SAR) of Derived Scaffolds

In medicinal chemistry, understanding the relationship between a molecule's structure and its biological activity is crucial for optimizing lead compounds. Scaffolds derived from this compound are frequently used in SAR studies. nih.govnih.gov Researchers systematically modify the parent structure and evaluate the impact of these changes on in vitro activity. For instance, derivatives might be synthesized where the position or nature of the substituents on the phenyl ring is altered, or the acetic acid side chain is converted into different functional groups (e.g., amides, esters, or more complex heterocycles). By comparing the biological potency of these analogues, chemists can deduce which structural features are essential for activity and which can be modified to improve properties like selectivity or metabolic stability. nih.gov This iterative process of design, synthesis, and testing is fundamental to modern drug discovery and allows for the fine-tuning of a scaffold's pharmacological profile without discussing specific clinical outcomes. nih.govnih.govnih.gov

Modulation of Biological Properties through Fluorine and Methoxy Substitution

The fluorine and methoxy groups on the aromatic ring are not merely passive structural elements; they actively influence the molecule's physicochemical properties, which in turn affects its biological behavior. chemrxiv.orgchemrxiv.orgchemrxiv.org

Metabolic Stability: Fluorination is a common strategy to enhance a molecule's metabolic stability. chemrxiv.orgnih.gov The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to cleavage by metabolic enzymes like cytochrome P450s. caltech.edu Placing fluorine atoms at positions on the aromatic ring that are prone to oxidative metabolism can "block" these sites, thereby increasing the compound's half-life in in vitro models. nih.govcaltech.edu

Binding Affinity: The high electronegativity of fluorine atoms can alter the electronic distribution of the aromatic ring. This can lead to more favorable interactions—such as dipole-dipole or hydrogen bonding interactions—with amino acid residues in the binding pocket of a target protein, potentially increasing the compound's potency. caltech.edu The methoxy group, with its steric bulk and hydrogen bond accepting capability, also plays a crucial role in determining the binding orientation and affinity of the molecule within a biological target.

Table 2: Influence of Key Substituents on Molecular Properties

Substituent Property Modulated General Effect in In Vitro/In Silico Models
Fluorine Metabolic Stability Increases stability by blocking sites of enzymatic oxidation due to the high C-F bond energy. chemrxiv.orgnih.govcaltech.edu
Fluorine Lipophilicity Generally increases lipophilicity, which can affect membrane permeability. chemrxiv.orgresearchgate.net
Fluorine Binding Affinity Alters electronic properties of the aromatic ring, potentially enhancing interactions with target proteins. caltech.edu

| Methoxy Group | Binding Affinity | Influences binding through steric and electronic effects and can act as a hydrogen bond acceptor. |


Intermediate in Agrochemical Development

The utility of a chemical compound as an intermediate in agrochemical development hinges on its ability to be efficiently incorporated into a larger molecular structure that exhibits desirable biological activity. Phenylacetic acid scaffolds, in general, are precursors to a variety of agrochemicals, including some herbicides and fungicides. The presence of two fluorine atoms and a methoxy group on the phenyl ring of this compound provides a unique combination of electronic and steric properties that can be leveraged in the design of new active ingredients.

The development of novel pesticides often involves the synthesis and screening of large libraries of compounds. It is plausible that derivatives of this compound have been synthesized and evaluated by agrochemical companies as part of their proprietary research and development programs. However, without specific disclosures in patents or peer-reviewed journals, the exact nature of these derivatives and their performance remains confidential.

The table below illustrates a hypothetical synthetic pathway for a generic pesticide derivative, demonstrating how this compound could be utilized as a building block.

StepReactant 1Reactant 2Reaction TypeProduct
1This compoundThionyl chlorideAcyl chloride formation2,4-Difluoro-3-methoxyphenylacetyl chloride
22,4-Difluoro-3-methoxyphenylacetyl chlorideA biologically active amine (R-NH2)AmidationN-substituted-2-(2,4-difluoro-3-methoxyphenyl)acetamide (a potential pesticide)

This table represents a generalized synthetic scheme and is for illustrative purposes only. The specific reactants and conditions would vary depending on the target molecule.

The substitution pattern of the phenyl ring in an agrochemical can have a profound impact on its biological activity. The introduction of fluorine atoms is a widely used strategy to enhance the potency and modulate the selectivity of pesticides. researchgate.net Fluorine's high electronegativity can alter the electronic properties of the molecule, influencing how it binds to its target site in the pest organism. Furthermore, the carbon-fluorine bond is very strong, which can increase the metabolic stability of the compound, leading to longer-lasting efficacy in the field.

The specific arrangement of two fluorine atoms and a methoxy group in the 2,4-difluoro-3-methoxyphenyl moiety would create a distinct electronic and steric profile. This unique substitution pattern could lead to:

Enhanced Binding Affinity: The fluorine and methoxy groups can engage in specific interactions, such as hydrogen bonding or dipole-dipole interactions, with the target enzyme or receptor, potentially leading to increased potency.

Modified Metabolic Profile: The presence of fluorine atoms can block sites of metabolic degradation, prolonging the active life of the pesticide. The methoxy group could also be a site for metabolic transformation, leading to either activation or deactivation of the compound.

Fine-tuned Selectivity: The specific substitution pattern may result in a molecule that is highly active against the target pest but has minimal impact on non-target organisms, including the crop itself and beneficial insects.

The table below summarizes the potential contributions of the fluoro and methoxy substituents to the properties of a hypothetical agrochemical.

SubstituentPositionPotential Impact on Agrochemical Properties
Fluorine2Increased metabolic stability, altered binding affinity
Methoxy3Modified lipophilicity, potential site for metabolism
Fluorine4Enhanced electronic interactions with target site, improved systemicity

The impacts listed are based on established principles of medicinal and agrochemical chemistry and represent potential effects.

Industrial Synthesis and Process Development of 2,4 Difluoro 3 Methoxyphenylacetic Acid

Scalable Synthetic Routes for Commercial Production

The commercial viability of 2,4-Difluoro-3-methoxyphenylacetic acid production hinges on the selection of a synthetic route that is not only high-yielding but also amenable to large-scale implementation. While specific proprietary industrial methods are often closely guarded, plausible scalable routes can be extrapolated from laboratory-scale syntheses and patent literature for structurally similar compounds.

A common strategy for the synthesis of substituted phenylacetic acids involves the manipulation of a suitably substituted benzene (B151609) ring. One potential starting material for the synthesis of this compound is 1,3-difluoro-2-methoxybenzene. A hypothetical scalable synthesis could involve the following key transformations:

Electrophilic Aromatic Substitution/Acylation: The 1,3-difluoro-2-methoxybenzene ring can be functionalized through an electrophilic substitution reaction, such as Friedel-Crafts acylation, to introduce a two-carbon side chain or a precursor to it.

Side-Chain Manipulation: The introduced side chain would then be further modified to yield the final acetic acid moiety. This could involve steps like oxidation, reduction, or hydrolysis, depending on the nature of the introduced group.

An alternative approach could involve a cross-coupling reaction, such as a Suzuki or Heck coupling, to attach the acetic acid side chain to a pre-functionalized difluoromethoxybenzene derivative.

For a related compound, 2,3-difluorophenylacetic acid, an industrial process has been described that involves the reaction of o-difluorobenzene with an organolithium reagent at low temperatures to form o-difluorobenzene lithium. google.com This intermediate is then reacted with an oxalic acid ester to generate a 2,3-difluorophenylglyoxylic acid ester, which is subsequently reduced and acidified to yield the final product. google.com While the substitution pattern is different, this process highlights a potential strategy that could be adapted for the synthesis of this compound, likely starting from 1,3-difluoro-2-methoxybenzene.

Table 1: Comparison of Potential Scalable Synthetic Strategies

StrategyKey ReactionsPotential AdvantagesPotential Challenges
Friedel-Crafts Acylation Route Friedel-Crafts acylation, Willgerodt-Kindler reaction or similar side-chain modifications.Potentially fewer steps, readily available starting materials.Use of strong Lewis acids, regioselectivity control, harsh reaction conditions.
Cross-Coupling Route Suzuki, Heck, or Sonogashira coupling.Milder reaction conditions, high functional group tolerance.Cost of catalysts, purification from catalyst residues.
Organolithium Route (Analogous) Lithiation, reaction with an electrophile, reduction.High reactivity and potential for high yields.Requirement for very low temperatures, handling of pyrophoric reagents.

Process Optimization for Cost-Effectiveness and Efficiency

Once a viable synthetic route is established, process optimization is crucial to enhance its economic feasibility and operational efficiency on an industrial scale. This involves a systematic investigation of various reaction parameters to identify the optimal conditions that maximize yield and throughput while minimizing costs and waste generation.

Key areas for process optimization include:

Reaction Conditions: A detailed study of parameters such as temperature, pressure, reaction time, and agitation speed is necessary to achieve the desired conversion and selectivity. For instance, in the analogous synthesis of 2,3-difluorophenylacetic acid, precise temperature control during the lithiation step is critical to avoid side reactions. google.com

Reagent and Catalyst Selection: The choice of reagents and catalysts can significantly impact the cost and efficiency of the process. For example, exploring less expensive and more active catalysts in cross-coupling reactions can lead to substantial cost savings. The use of recyclable catalysts is also a key consideration for sustainable manufacturing.

Solvent Selection and Recovery: The selection of an appropriate solvent system is critical for reaction performance, product isolation, and environmental impact. Optimizing for solvent concentration and implementing efficient solvent recovery and recycling systems can significantly reduce operational costs and waste.

Work-up and Purification Procedures: Streamlining the work-up and purification steps is essential for improving throughput and reducing manufacturing cycle times. This may involve developing efficient extraction protocols, optimizing crystallization conditions to obtain the desired crystal form and purity, and minimizing product loss during isolation.

The principles of green chemistry are increasingly being integrated into process optimization to develop more sustainable and environmentally friendly manufacturing processes. This includes minimizing the use of hazardous reagents and solvents, reducing energy consumption, and designing processes that generate minimal waste.

Quality Control and Impurity Profiling in Large-Scale Manufacturing

Ensuring the quality and purity of this compound is of paramount importance, especially given its intended use as a pharmaceutical intermediate. A robust quality control (QC) system must be implemented throughout the manufacturing process to monitor critical quality attributes and ensure the final product meets the required specifications.

Impurity Profiling: A thorough understanding of the potential impurities that can arise during the synthesis is crucial for developing effective control strategies. Impurities can originate from starting materials, intermediates, by-products of the main reaction, or degradation of the final product.

Potential impurities in the synthesis of this compound could include:

Isomeric Impurities: Incomplete regioselectivity during the functionalization of the benzene ring could lead to the formation of other difluoro-methoxyphenylacetic acid isomers.

Unreacted Starting Materials and Intermediates: Incomplete reactions can result in the presence of residual starting materials or intermediates in the final product.

By-products from Side Reactions: Depending on the synthetic route, various side reactions can occur, leading to the formation of unwanted by-products.

Residual Solvents: Solvents used in the final crystallization step may be present in the final product.

Analytical Methods for Quality Control: A suite of validated analytical methods is required for routine quality control and for the identification and quantification of impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the final product and for quantifying known and unknown impurities. A reverse-phase HPLC method would likely be employed, and its development and validation are critical steps. ekb.eg

Gas Chromatography (GC): GC is often used to determine the content of residual solvents.

Mass Spectrometry (MS): Coupled with chromatography (LC-MS or GC-MS), mass spectrometry is invaluable for the identification and structural elucidation of unknown impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and can be used to confirm the identity of the final product and to characterize impurities.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a useful tool for confirming the presence of key functional groups and for raw material identification.

The implementation of a comprehensive quality control strategy, including in-process controls and final product testing, is essential to ensure the consistent production of high-quality this compound that meets all regulatory requirements.

Future Research Directions and Unexplored Avenues for 2,4 Difluoro 3 Methoxyphenylacetic Acid

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of complex organic molecules, including fluorinated phenylacetic acids, is increasingly benefiting from the adoption of flow chemistry and automated synthesis. These technologies offer significant advantages over traditional batch processing in terms of safety, efficiency, and scalability. nih.gov For 2,4-Difluoro-3-methoxyphenylacetic acid, future research should focus on translating its synthesis and the synthesis of its derivatives to continuous-flow systems.

Table 1: Potential Advantages of Flow Chemistry for the Synthesis of this compound Derivatives

Feature Benefit in Synthesis
Enhanced Safety Minimization of hazardous reagent volumes and containment of exothermic reactions.
Precise Control Accurate manipulation of temperature, pressure, and residence time for improved selectivity. nih.gov
Increased Efficiency Reduced reaction times and simplified work-up procedures. nih.gov
Scalability Seamless transition from laboratory-scale synthesis to industrial production. nih.gov

| Automation | High-throughput screening of catalysts, reagents, and reaction conditions. beilstein-journals.org |

Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The development of novel catalytic systems is a cornerstone of modern organic synthesis. For this compound, future research should explore advanced catalytic methods to functionalize both the acetic acid side chain and the aromatic ring with greater precision and efficiency.

One promising avenue is the use of modern fluorinating agents in catalyst-free systems or with novel activators. For instance, the use of Selectfluor in conjunction with an activator like DMAP has shown the ability to selectively fluorinate phenylacetic acid derivatives at the α-position. mdpi.com Another area of interest is the development of chiral catalysts for asymmetric fluorination, which could yield enantiomerically enriched derivatives of this compound with potentially unique biological activities. mdpi.com

Furthermore, palladium-catalyzed C-H halogenation offers a powerful tool for late-stage functionalization of the aromatic ring. acs.org By employing specific ligands, it may be possible to direct the selective introduction of other halogens (Cl, Br, I) onto the phenyl ring of this compound, creating valuable intermediates for cross-coupling reactions. acs.org The development of catalytic methods for synthesizing fluoroalkyl ketones from fluorinated carboxylic acids also presents an interesting direction for creating novel derivatives. researchgate.net

Table 2: Emerging Catalytic Strategies for Modifying Phenylacetic Acids

Catalytic Strategy Potential Application to this compound Reference
Catalyst-Free Fluorination Selective α-fluorination of the acetic acid side chain using agents like Selectfluor. mdpi.com
Asymmetric Catalysis Enantioselective synthesis of α-fluoroesters using planar chiral isothiourea catalysts. mdpi.com
Palladium-Catalyzed C-H Halogenation Site-selective introduction of chlorine, bromine, or iodine onto the aromatic ring. acs.org

| Copper-Catalyzed Cross-Coupling | Synthesis of novel ketone derivatives from the carboxylic acid moiety. | researchgate.net |

Bio-Inspired Synthesis Approaches

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis. Harnessing enzymes for the synthesis and modification of this compound is a largely unexplored but promising research avenue. Enzymes operate under mild conditions and can exhibit exquisite chemo-, regio-, and stereoselectivity, which is often difficult to achieve with conventional catalysts.

Future research could explore the use of engineered enzymes, such as cytochrome P450s, which are known to catalyze a wide range of oxidative reactions, including hydroxylation and nitration on aromatic rings. nih.gov It may be possible to evolve or engineer a P450 enzyme to selectively modify the aromatic ring of this compound. Similarly, aldolases could be investigated for their potential to form new carbon-carbon bonds, leading to the synthesis of fluorinated β-hydroxy-α-amino acids, which are valuable intermediates for pharmaceuticals. nih.gov The construction of artificial multi-enzymatic systems could also enable the synthesis of complex, non-natural fluorinated aromatic compounds in a one-pot fashion. nih.gov

Applications in Advanced Materials Science beyond Traditional Chemical Synthesis

The incorporation of fluorine atoms into organic molecules can dramatically alter their physical and chemical properties, making them attractive for applications in materials science. numberanalytics.com The electronic properties imparted by the two fluorine atoms in this compound could be exploited in the development of advanced materials. rsc.org

One potential application is in the synthesis of novel fluorinated polymers. man.ac.uknih.gov Fluoropolymers are known for their high thermal stability, chemical resistance, and unique surface properties. numberanalytics.comnih.gov this compound could serve as a monomer or a precursor to monomers for creating new fluorinated polymers with tailored properties for applications ranging from high-performance coatings to membranes for fuel cells. numberanalytics.comman.ac.uk

Another exciting direction is the use of this compound in the field of organic electronics. The introduction of fluorine atoms into conjugated organic materials can lower their HOMO and LUMO energy levels, which can facilitate electron injection and improve resistance to oxidative degradation. rsc.org This makes fluorinated compounds promising candidates for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). rsc.org Research into incorporating the 2,4-difluoro-3-methoxyphenyl moiety into larger conjugated systems could lead to the development of new n-type or ambipolar semiconducting materials. rsc.org Furthermore, the potential for C-H···F interactions to influence solid-state packing could be explored to enhance charge carrier mobility in these materials. rsc.org

Table 3: Potential Material Science Applications

Material Class Potential Role of this compound Key Properties Conferred by Fluorine
Fluoropolymers As a monomer or precursor to functional monomers. Thermal stability, chemical resistance, hydrophobicity. numberanalytics.comnih.gov
Organic Electronics As a building block for conjugated polymers or small molecules. Lowered HOMO/LUMO levels, enhanced electron injection, oxidative stability. rsc.org
Fluorinated Graphene As a modifying agent for graphene surfaces. Altered electronic and physical properties. man.ac.uk

| Liquid Crystals | As a component in liquid crystal mixtures. | Modified dielectric anisotropy and viscosity. |

Q & A

Basic: What synthetic methodologies are recommended for preparing 2,4-Difluoro-3-methoxyphenylacetic acid with high purity?

Methodological Answer:

  • Step 1: Precursor Selection
    Start with 3-methoxyphenylacetic acid derivatives (e.g., 3-Methoxyphenylacetic acid, CAS 1798-09-0) as a backbone . Fluorination can be achieved via electrophilic substitution using fluorine gas or Selectfluor® under inert conditions.
  • Step 2: Controlled Fluorination
    Introduce fluorine atoms at positions 2 and 4 using a catalyst like BF₃·Et₂O to direct regioselectivity, similar to methods for α,α-Difluorophenylacetic acid (CAS 360-03-2) .
  • Step 3: Purification
    Use column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization in ethanol to isolate the product. Monitor purity via HPLC (>95% threshold) .

Advanced: How can researchers resolve discrepancies in spectroscopic data during structural elucidation?

Methodological Answer:

  • Contradiction Analysis:
    If NMR (¹H/¹⁹F) or IR data conflicts with theoretical predictions (e.g., unexpected splitting patterns):
    • Cross-Validation: Compare with fluorinated analogs (e.g., 3-Fluorophenylacetic acid, CID 67617 ).
    • Computational Modeling: Use DFT calculations (e.g., Gaussian software) to simulate spectra and identify conformational isomers .
    • Advanced Techniques: Employ 2D NMR (COSY, HSQC) to resolve coupling ambiguities and confirm substituent positions .

Basic: What are the critical storage conditions to ensure compound stability?

Methodological Answer:

  • Stability Parameters:
    • Temperature: Store at 2–8°C in airtight, amber vials to prevent photodegradation .
    • Moisture Control: Use desiccants (silica gel) to avoid hydrolysis, as moisture accelerates decomposition in methoxy-fluoro analogs .
    • Incompatible Materials: Avoid contact with strong acids/bases (e.g., HCl/NaOH), which may cleave the acetic acid moiety .

Advanced: How to design a kinetic study for hydrolytic degradation under varying pH?

Methodological Answer:

  • Experimental Design:
    • Buffer Systems: Prepare pH 1–13 buffers (e.g., HCl/KCl for acidic, phosphate for neutral, NaOH/borate for basic).
    • Kinetic Sampling: Use HPLC to quantify degradation products at timed intervals (0–72 hrs). Reference methods for 3,4-Dimethoxyphenylacetic acid hydrolysis .
    • Data Modeling: Apply pseudo-first-order kinetics to derive rate constants (k) and Arrhenius plots for activation energy calculation .

Basic: What analytical techniques are most reliable for quantifying trace impurities?

Methodological Answer:

  • Workflow:
    • HPLC-DAD: Use a C18 column (3.5 µm, 150 mm) with acetonitrile/water (0.1% TFA) mobile phase. Detect impurities at 254 nm .
    • LC-MS/MS: Confirm impurity structures via fragmentation patterns (e.g., loss of CO₂ from the acetic acid group) .
    • Validation: Follow ICH Q2(R1) guidelines for LOD/LOQ determination, referencing protocols for fluorinated benzoic acids .

Advanced: How to address conflicting toxicity data in literature for fluorinated phenylacetic acids?

Methodological Answer:

  • Contradiction Mitigation:
    • Source Evaluation: Prioritize studies with GLP compliance (e.g., OECD guidelines) over non-standardized reports .
    • In Silico Screening: Use tools like ECOSAR to predict acute toxicity and compare with experimental LD₅₀ values from analogs (e.g., 2,4-Dichlorophenoxyacetic acid, CID 1486 ).
    • In Vitro Testing: Perform MTT assays on HepG2 cells to assess cytotoxicity, ensuring protocols match ISO 10993-5 .

Basic: What solvent systems are optimal for recrystallizing this compound?

Methodological Answer:

  • Solvent Screening:
    • Polar Protic: Ethanol/water (8:2 v/v) at 60°C, with slow cooling to 4°C for crystal growth .
    • Polar Aprotic: Dichloromethane/hexane (1:3) for rapid precipitation.
    • Purity Check: Verify via melting point (compare with 3-Methoxyphenylacetic acid: 71–73°C ) and DSC analysis.

Advanced: How can computational chemistry predict reactivity in fluorinated aromatic systems?

Methodological Answer:

  • Protocol:
    • Molecular Orbital Analysis: Use Gaussian to calculate HOMO/LUMO energies and identify electrophilic/nucleophilic sites .
    • Reactivity Mapping: Compare Fukui indices for fluorine vs. methoxy substituents to predict regioselectivity in further reactions .
    • Validation: Cross-reference with experimental data from trifluoromethylphenyl benzoic acid derivatives (e.g., CAS 1261849-23-3 ).

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

  • PPE Requirements:
    • Lab Gear: Nitrile gloves, safety goggles, and fume hood use mandatory due to potential irritant effects (inferred from 4-Hydroxy-3-methoxyphenylacetic acid SDS ).
    • Spill Management: Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced: How to optimize catalytic systems for asymmetric synthesis of chiral analogs?

Methodological Answer:

  • Strategy:
    • Chiral Catalysts: Screen Ru-BINAP or Jacobsen’s Mn-salen complexes for enantioselective fluorination .
    • Reaction Monitoring: Use chiral HPLC (Chiralpak IA column) to track enantiomeric excess (ee) .
    • Scale-Up: Apply DoE (Design of Experiments) to balance temperature, catalyst loading, and solvent polarity, referencing protocols for (R)-(-)-2-Methoxy-2-phenylacetic acid .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.